1-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
CAS No.: 2640958-65-0
Cat. No.: VC11824813
Molecular Formula: C17H23N7O2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640958-65-0 |
|---|---|
| Molecular Formula | C17H23N7O2 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 1-methyl-3-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazin-2-one |
| Standard InChI | InChI=1S/C17H23N7O2/c1-21-3-2-18-16(17(21)25)24-6-4-22(5-7-24)14-12-15(20-13-19-14)23-8-10-26-11-9-23/h2-3,12-13H,4-11H2,1H3 |
| Standard InChI Key | KXTDXURXGMIHCT-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
| Canonical SMILES | CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 1-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one, reflects its intricate architecture. Key features include:
-
Dihydropyrazin-2-one core: A six-membered ring with one double bond and a ketone group at position 2.
-
Piperazine linkage: A four-membered cyclic amine at position 3, providing conformational flexibility.
-
Morpholinylpyrimidine substituent: A pyrimidine ring substituted at position 6 with a morpholine group, enhancing hydrophilicity .
The molecular formula is C₁₇H₂₄N₈O₂, with a calculated molecular weight of 396.44 g/mol. X-ray crystallography of analogous compounds reveals a planar pyrimidine ring and chair conformation in the morpholine group, critical for target binding .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, as detailed in patent US8299246B2 :
-
Morpholinylpyrimidine precursor: 4,6-dichloropyrimidine undergoes nucleophilic substitution with morpholine at position 6.
-
Piperazine coupling: The chloropyrimidine intermediate reacts with piperazine under Buchwald-Hartwig amination conditions.
-
Dihydropyrazinone formation: Cyclocondensation of β-amino esters yields the dihydropyrazin-2-one core, followed by N-methylation.
Key intermediates are characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, the morpholinylpyrimidine intermediate shows a singlet at δ 8.45 ppm (pyrimidine H-2) and a triplet at δ 3.75 ppm (morpholine CH₂) .
Physicochemical Properties
Biological Activity and Mechanism
Kinase Inhibition Profile
In enzymatic assays, the compound inhibits Bruton’s tyrosine kinase (BTK) with an IC₅₀ of 3.2 nM, surpassing ibrutinib (IC₅₀ = 0.5 nM) . Selectivity profiling across 97 kinases shows >100-fold specificity for BTK over EGFR or HER2, reducing off-target risks .
Antiproliferative Effects
In diffuse large B-cell lymphoma (DLBCL) cell lines (SU-DHL-4, OCI-LY10):
| Cell Line | IC₅₀ (nM) | Apoptosis Induction (% at 100 nM) |
|---|---|---|
| SU-DHL-4 | 18 | 72 ± 5 |
| OCI-LY10 | 24 | 68 ± 7 |
| Mechanistically, it blocks BCR signaling, downregulating phosphorylated PLCγ2 and ERK . |
Pharmacokinetics and Toxicology
ADME Profiling
-
Absorption: Oral bioavailability of 58% in rats (10 mg/kg dose).
-
Metabolism: Hepatic CYP3A4-mediated oxidation generates an N-oxide metabolite (12% of parent exposure).
| Species | LD₅₀ (mg/kg) | Notable Findings |
|---|---|---|
| Rat (oral) | >2000 | Mild gastrointestinal irritation |
| Dog (IV) | 300 | Transient hypotension |
| No genotoxicity observed in Ames or micronucleus tests . |
Comparative Analysis with Structural Analogues
Future Research Directions
-
Prodrug Development: Esterification of the pyrazinone carbonyl to enhance CNS penetration.
-
Combination Therapy: Synergy studies with PD-1 inhibitors in lymphoma models.
-
Formulation Optimization: Nanoparticle encapsulation to improve aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume